molecular formula C6H12O4 B13808693 Methyl2-deoxy-alpha-d-threo-pentofuranoside

Methyl2-deoxy-alpha-d-threo-pentofuranoside

Katalognummer: B13808693
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: NVGJZDFWPSOTHM-PBXRRBTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl2-deoxy-alpha-d-threo-pentofuranoside is a chemical compound with the molecular formula C6H12O4 It is a derivative of deoxyribose, a sugar molecule that is a component of DNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-deoxy-alpha-d-threo-pentofuranoside typically involves the selective methylation of 2-deoxy-D-ribose. One common method includes the use of methyl iodide and a base such as sodium hydride to achieve the methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl2-deoxy-alpha-d-threo-pentofuranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl2-deoxy-alpha-d-threo-pentofuranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in DNA structure and function.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism by which Methyl2-deoxy-alpha-d-threo-pentofuranoside exerts its effects involves its interaction with specific molecular targets In biological systems, it can mimic the structure of natural deoxyribose, allowing it to be incorporated into DNA strands

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Deoxy-D-ribose: The parent compound from which Methyl2-deoxy-alpha-d-threo-pentofuranoside is derived.

    Methyl-beta-D-ribofuranoside: Another methylated sugar with different stereochemistry.

    2-Deoxy-D-glucose: A similar deoxy sugar used in various biochemical applications.

Uniqueness

This compound is unique due to its specific methylation pattern and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable in research and industrial applications where specific interactions with biological molecules are required.

Eigenschaften

Molekularformel

C6H12O4

Molekulargewicht

148.16 g/mol

IUPAC-Name

(2R,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5-,6+/m1/s1

InChI-Schlüssel

NVGJZDFWPSOTHM-PBXRRBTRSA-N

Isomerische SMILES

CO[C@@H]1C[C@H]([C@H](O1)CO)O

Kanonische SMILES

COC1CC(C(O1)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.